4-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 4-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16309155
InChI: InChI=1S/C25H23N3O4S2/c1-16-13-19(32-2)10-11-20(16)23-17(15-28(26-23)18-7-4-3-5-8-18)14-21-24(31)27(25(33)34-21)12-6-9-22(29)30/h3-5,7-8,10-11,13-15H,6,9,12H2,1-2H3,(H,29,30)/b21-14-
SMILES:
Molecular Formula: C25H23N3O4S2
Molecular Weight: 493.6 g/mol

4-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

CAS No.:

Cat. No.: VC16309155

Molecular Formula: C25H23N3O4S2

Molecular Weight: 493.6 g/mol

* For research use only. Not for human or veterinary use.

4-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid -

Specification

Molecular Formula C25H23N3O4S2
Molecular Weight 493.6 g/mol
IUPAC Name 4-[(5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Standard InChI InChI=1S/C25H23N3O4S2/c1-16-13-19(32-2)10-11-20(16)23-17(15-28(26-23)18-7-4-3-5-8-18)14-21-24(31)27(25(33)34-21)12-6-9-22(29)30/h3-5,7-8,10-11,13-15H,6,9,12H2,1-2H3,(H,29,30)/b21-14-
Standard InChI Key WLSDOYLEBMRCGH-STZFKDTASA-N
Isomeric SMILES CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4
Canonical SMILES CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s IUPAC name reflects its intricate architecture: a thiazolidinone ring (with a sulfur atom at position 2 and a ketone at position 4) is conjugated to a pyrazole moiety substituted with a 4-methoxy-2-methylphenyl group. The butanoic acid side chain at position 3 introduces carboxylic acid functionality, enhancing solubility and potential for hydrogen bonding. The (5Z) configuration denotes the cis orientation of the methylidene group bridging the thiazolidinone and pyrazole rings, critical for maintaining planar geometry and electronic conjugation .

Table 1: Molecular Properties

PropertyValue
CAS Number955899-71-5
Molecular FormulaC25H23N3O4S2
Molecular Weight493.6 g/mol
IUPAC Name4-[(5Z)-5-{[3-(4-Methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
SMILES NotationCOC1=CC(=C(C=C1)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis begins with the preparation of the thiazolidinone core via cyclocondensation of thiosemicarbazide with α-keto acids. Subsequent Knoevenagel condensation introduces the pyrazole-aldehyde derivative, forming the methylidene bridge. Finally, nucleophilic substitution attaches the butanoic acid side chain.

Table 2: Reagents and Conditions

StepReagents/CatalystsConditions
1Thiosemicarbazide, CH3COOHReflux, 12 h
23-(4-Methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, PiperidineEthanol, 80°C, 6 h
34-Bromobutyric acid, K2CO3DMF, 100°C, 8 h

Chirality and Purification

Despite the absence of stereocenters, the (5Z) configuration necessitates careful isolation via column chromatography (silica gel, ethyl acetate/hexane) to separate Z/E isomers . HPLC analysis confirms >95% purity in research-grade batches.

Biological Activities and Mechanistic Insights

Table 3: Comparative Bioactivity of Thiazolidinone Analogs

CompoundIC50 (COX-2 Inhibition)MIC (Staphylococcus aureus)
Target CompoundPendingPending
4-[(5Z)-5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid12.3 µM25 µg/mL
4-[(5Z)-5-{[3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 8.7 µM18 µg/mL

Pharmacokinetic Considerations

The butanoic acid moiety enhances aqueous solubility (logP ≈ 2.1 predicted), potentially improving bioavailability compared to non-carboxylic analogs . In silico models predict moderate blood-brain barrier permeability, warranting further ADMET studies .

Research Gaps and Future Directions

Priority Investigations

  • In vitro profiling: Screen against COX-2, NF-κB, and bacterial efflux pumps.

  • Structure-Activity Relationships (SAR): Modify the methoxy and methyl groups on the phenyl ring to optimize potency.

  • Toxicology: Assess acute toxicity in rodent models (LD50 determination).

Computational Modeling Opportunities

Molecular docking simulations could map interactions with COX-2’s active site (PDB ID: 5KIR), guiding rational design . QSAR models may correlate substituent electronegativity with antimicrobial efficacy.

Industrial and Regulatory Considerations

Patent Landscape

No patents directly claim this compound, though derivatives with 4-methylphenyl substitutions are protected under WO 2024096321A1. Synthesis scalability remains a challenge due to multi-step purification requirements.

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